2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Description
2,2-Dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (molecular formula: C₁₉H₂₀N₂OS, molecular weight: 324.44 g/mol) is a benzothiazole-derived compound featuring a dimethylpropanamide substituent linked to a phenyl ring. This compound is structurally related to small-molecule inhibitors and receptor modulators, with applications in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-5-10-16-15(11-12)21-17(23-16)13-6-8-14(9-7-13)20-18(22)19(2,3)4/h5-11H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYJLHPNTGHZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reaction: The benzothiazole core is then subjected to a substitution reaction with 4-bromoacetophenone to introduce the phenyl group.
Amidation: The final step involves the amidation of the substituted benzothiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Moieties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological/Physicochemical Notes |
|---|---|---|---|---|
| 2,2-Dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (Target) | C₁₉H₂₀N₂OS | 324.44 | 5-Methylbenzothiazole, dimethylpropanamide | Likely moderate lipophilicity (logP ~3.5); benzothiazole enhances target binding via π-π interactions. |
| 3,4-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | C₁₇H₁₆N₂OS | 296.39 | 6-Methylbenzothiazole, dimethylbenzamide | Reduced steric bulk compared to target; benzamide may lower metabolic stability. |
| 2-(3-Benzoylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide | C₂₄H₂₀N₂O₂S | 400.49 | 4-Methylbenzothiazole, benzoylphenyl | Increased molecular weight and lipophilicity; benzoyl group may enhance cellular uptake. |
Key Differences :
- Substituent Position : The target’s 5-methylbenzothiazole (vs. 4- or 6-methyl in analogues) affects steric interactions with target proteins.
- Linker Group : The dimethylpropanamide linker in the target may improve solubility compared to benzamide or benzoylphenyl analogues.
Propanamide Derivatives with Alternative Aromatic Groups
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological/Physicochemical Notes |
|---|---|---|---|---|
| 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | C₁₂H₁₃ClF₃NO | 279.69 | Chloro, trifluoromethylphenyl | Potent StaDdl inhibitor (Ki = 4 μM); trifluoromethyl enhances lipophilicity and binding affinity. |
| 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide | C₁₁H₁₂F₃NO | 231.22 | Methyl, trifluoromethylphenyl | Simpler structure with lower molecular weight; limited π-π interaction capacity. |
| Netupitant (NK-1 antagonist) | C₃₀H₃₃F₆N₅O₂ | 579.62 | Trifluoromethylphenyl, pyridinyl, piperazinyl | Clinically approved; complex structure enables high receptor selectivity but poor solubility. |
Key Differences :
- Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide) exhibit enhanced binding to hydrophobic pockets but may suffer from metabolic instability.
- Therapeutic Complexity : Netupitant’s multiple aromatic and heterocyclic groups enable potent NK-1 antagonism but increase synthetic complexity .
Boronate-Containing Propanamide Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notes |
|---|---|---|---|---|
| 2,2-Dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | C₁₆H₂₄BNO₃ | 289.18 | Boronate ester, dimethylpropanamide | Boronates enable Suzuki coupling; lower therapeutic potential but valuable as synthetic intermediates. |
Key Differences :
- Functional Utility : Boronate esters are primarily used in cross-coupling reactions rather than direct biological activity .
Biological Activity
2,2-Dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the molecular formula and features a benzothiazole moiety connected to a propanamide structure. The benzothiazole ring is known for its diverse biological activities, making derivatives like this compound of significant interest in drug discovery.
1. Anti-Cancer Activity
Research has shown that benzothiazole derivatives exhibit promising anti-cancer properties. In particular, studies have indicated that compounds similar to 2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide demonstrate cytotoxic effects against various cancer cell lines.
- Case Study : A study by Prabhu et al. (2011) highlighted that benzothiazole derivatives could induce apoptosis in cancer cells. The compound was tested against human leukemia cell lines (CEM-13 and U-937), showing significant cytotoxicity with IC50 values in the low micromolar range .
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| CEM-13 | 0.12 | Prabhu et al., 2011 |
| U-937 | 0.15 | Prabhu et al., 2011 |
2. Anti-Inflammatory Properties
The anti-inflammatory potential of benzothiazole derivatives has been explored in several studies. These compounds are believed to inhibit pro-inflammatory cytokines and pathways.
- Research Findings : Chaudhary et al. (2010) reported that certain benzothiazole derivatives significantly reduced inflammation markers in animal models, suggesting a therapeutic role for compounds like 2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide .
3. Antimicrobial Activity
Benzothiazole compounds have also been investigated for their antimicrobial properties against various pathogens.
- Study Overview : Kaur et al. (2010) demonstrated that benzothiazole derivatives exhibited activity against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | Kaur et al., 2010 |
| Escherichia coli | 64 | Kaur et al., 2010 |
Structure-Activity Relationship (SAR)
Understanding the SAR of benzothiazole compounds is crucial for optimizing their biological activity. Modifications to the benzothiazole ring or the propanamide side chain can significantly influence their efficacy.
Key Findings :
- Substituent Effects : The presence of electron-donating or withdrawing groups on the benzene ring affects the compound's reactivity and biological activity.
- Conformational Analysis : The crystal structure analysis of related compounds suggests that specific conformations may enhance binding affinity to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
